molecular formula C33H52N8O7 B13872129 Boc-DL-Leu-DL-Lys-DL-Arg-AMC

Boc-DL-Leu-DL-Lys-DL-Arg-AMC

Cat. No.: B13872129
M. Wt: 672.8 g/mol
InChI Key: RRHPIUJOSIJECH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves its cleavage by the Kex2 endoprotease. The enzyme recognizes the specific peptide sequence and cleaves the bond between DL-Arginine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified using fluorescence spectroscopy . The molecular target of the compound is the active site of the Kex2 endoprotease, where the peptide substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Boc-DL-Leu-DL-Lys-DL-Arg-AMC is similar to other fluorogenic peptide substrates used in enzymatic assays. Some of the comparable compounds include:

Uniqueness

This compound is unique in its specificity for the Kex2 endoprotease, making it a valuable tool for studying this particular enzyme. Its ability to release a highly fluorescent molecule upon cleavage allows for sensitive and accurate detection of enzymatic activity .

Properties

Molecular Formula

C33H52N8O7

Molecular Weight

672.8 g/mol

IUPAC Name

tert-butyl N-[1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)

InChI Key

RRHPIUJOSIJECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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